molecular formula C24H19N6NaO5S B13776890 Sodium 3-((4-acetamidophenyl)azo)-4-amino-5-hydroxy-6-(phenylazo)naphthalene-1-sulphonate CAS No. 71002-19-2

Sodium 3-((4-acetamidophenyl)azo)-4-amino-5-hydroxy-6-(phenylazo)naphthalene-1-sulphonate

Cat. No.: B13776890
CAS No.: 71002-19-2
M. Wt: 526.5 g/mol
InChI Key: JZEMDMQSSTZESF-UHFFFAOYSA-M
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Description

Sodium 3-[(4-acetamidophenyl)azo]-4-amino-5-hydroxy-6-(phenylazo)naphthalene-1-sulfonate: is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications. The compound is characterized by its azo groups, which are responsible for its color, and its sulfonate group, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-[(4-acetamidophenyl)azo]-4-amino-5-hydroxy-6-(phenylazo)naphthalene-1-sulfonate typically involves a multi-step process. The key steps include:

    Diazotization: This involves the conversion of an aromatic amine to a diazonium salt using nitrous acid.

    Coupling Reaction: The diazonium salt is then reacted with another aromatic compound to form the azo compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.

    Reduction: The azo groups can be reduced to amines under specific conditions.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Products include quinones and other oxidized derivatives.

    Reduction: The major products are aromatic amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry:

  • Used as a pH indicator due to its color-changing properties in different pH environments.
  • Employed in the synthesis of other complex organic compounds.

Biology:

  • Utilized in staining techniques for microscopy to highlight specific structures within biological tissues.

Medicine:

  • Investigated for potential use in drug delivery systems due to its solubility and stability.

Industry:

  • Widely used as a dye in textiles, leather, and paper industries.
  • Applied in the manufacturing of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible changes in their electronic structure. This property is exploited in pH indicators and dyes. The sulfonate group enhances its solubility, making it easier to apply in aqueous solutions. The molecular targets and pathways involved include interactions with various substrates in staining and dyeing processes, where the compound binds to specific sites, imparting color.

Comparison with Similar Compounds

  • Sodium 4-[(4-acetamidophenyl)azo]-3-hydroxy-2-naphthalenesulfonate
  • Sodium 2-[(4-acetamidophenyl)azo]-1-hydroxy-6-(phenylazo)naphthalene-4-sulfonate

Uniqueness:

  • The specific arrangement of azo groups and the presence of both amino and hydroxyl groups in sodium 3-[(4-acetamidophenyl)azo]-4-amino-5-hydroxy-6-(phenylazo)naphthalene-1-sulfonate contribute to its unique color properties and solubility profile.
  • Compared to similar compounds, it offers a distinct balance of stability, solubility, and color intensity, making it particularly valuable in industrial applications.

This detailed article provides a comprehensive overview of sodium 3-[(4-acetamidophenyl)azo]-4-amino-5-hydroxy-6-(phenylazo)naphthalene-1-sulfonate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

71002-19-2

Molecular Formula

C24H19N6NaO5S

Molecular Weight

526.5 g/mol

IUPAC Name

sodium;3-[(4-acetamidophenyl)diazenyl]-4-amino-5-hydroxy-6-phenyldiazenylnaphthalene-1-sulfonate

InChI

InChI=1S/C24H20N6O5S.Na/c1-14(31)26-15-7-9-17(10-8-15)28-30-20-13-21(36(33,34)35)18-11-12-19(24(32)22(18)23(20)25)29-27-16-5-3-2-4-6-16;/h2-13,32H,25H2,1H3,(H,26,31)(H,33,34,35);/q;+1/p-1

InChI Key

JZEMDMQSSTZESF-UHFFFAOYSA-M

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=NC2=CC(=C3C=CC(=C(C3=C2N)O)N=NC4=CC=CC=C4)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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